Indolizine derivative 1
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Overview
Description
Indolizine derivative 1 is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features, which include a fused pyrrole and pyridine ring system. This compound has garnered significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizine derivative 1 can be achieved through several methods, including cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . One common approach involves the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling has been explored to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: Indolizine derivative 1 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the nitrogen atom and the conjugated ring system, which provide multiple reactive sites.
Common Reagents and Conditions:
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents such as halogens, alkyl halides, and amines.
Major Products Formed: The major products formed from these reactions include various substituted indolizines, oxides, and reduced derivatives, which can be further utilized in different applications .
Scientific Research Applications
Mechanism of Action
Indolizine derivative 1 can be compared with other similar compounds, such as indole and its derivatives . While indole derivatives are known for their ability to mimic peptide structures and exhibit significant biological activities, indolizine derivatives offer unique advantages due to their fused ring system and nitrogen atom . This structural difference imparts distinct chemical and biological properties, making this compound a valuable compound for various applications .
Comparison with Similar Compounds
- Indole
- Pyrrole
- Imidazole
- Pyridine
- Quinoline
Indolizine derivative 1 stands out due to its versatile nature and potential for diverse applications, making it a compound of significant interest in scientific research and industry.
Properties
Molecular Formula |
C24H16F3NO2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-[2-phenyl-1-[4-(trifluoromethyl)benzoyl]indolizin-3-yl]ethanone |
InChI |
InChI=1S/C24H16F3NO2/c1-15(29)22-20(16-7-3-2-4-8-16)21(19-9-5-6-14-28(19)22)23(30)17-10-12-18(13-11-17)24(25,26)27/h2-14H,1H3 |
InChI Key |
GLIRMGCILWOVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C2N1C=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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